Key Intermediate for Pyrazolopyrimidinone PDE5 Inhibitors
This compound is documented as a crucial intermediate in the multi-step synthesis of pyrazolopyrimidinone-based cGMP PDE5 inhibitors, which are under investigation for the treatment of erectile dysfunction and other cardiovascular conditions [1]. The synthetic route involves Claisen condensation, cyclization, nitration, chlorination, amidation, and selective N-methylation to yield the target 4-amino intermediate, which is then further elaborated [1]. In contrast, generic pyrazole-3-carboxamides without the 4-amino group cannot undergo the requisite downstream transformations to access the pyrazolopyrimidinone core, as they lack the necessary nucleophilic site for ring fusion [1]. This role as a gatekeeper intermediate makes the compound essential for research groups pursuing this specific chemical space.
| Evidence Dimension | Synthetic Utility as Intermediate |
|---|---|
| Target Compound Data | Required for the synthesis of pyrazolopyrimidinone PDE5 inhibitors (Pfizer Inc. WO 9954333) |
| Comparator Or Baseline | 5-Ethyl-1-methyl-1H-pyrazole-3-carboxamide (CAS 863751-98-8) and other deamino analogs |
| Quantified Difference | Incompatible with key ring-closure steps; synthetic route is not viable with deamino analogs |
| Conditions | Multi-step organic synthesis as described in patent WO 9954333 |
Why This Matters
Procurement of the correct 4-amino intermediate is non-negotiable for reproducing literature procedures and advancing PDE5 inhibitor programs.
- [1] Drug Synthesis Database. 4-amino-5-ethyl-1-methyl-1H-pyrazole-3-carboxamide Synthetic Route. data.yaozh.com. Retrieved from https://data.yaozh.com/hhw/detail?id=983508&type=fzk View Source
